

# An In-depth Technical Guide to the Physicochemical Properties of N-Ethylbenzylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Ethylbenzylamine*

Cat. No.: B194571

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Ethylbenzylamine** (CAS No. 14321-27-8), an organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.<sup>[1]</sup> This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating essential data and outlining relevant experimental methodologies.

## Core Physicochemical Data

The fundamental physicochemical properties of **N-Ethylbenzylamine** are summarized in the table below. These values have been compiled from various chemical data sources and provide a quantitative profile of the compound under standard conditions.

| Property                              | Value                                        | Source(s)                                                                       |
|---------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula                     | C <sub>9</sub> H <sub>13</sub> N             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight                      | 135.21 g/mol                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Appearance                            | Clear colorless to slightly yellow liquid    | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| Odor                                  | Amine-like                                   | <a href="#">[1]</a>                                                             |
| Boiling Point                         | 191-194 °C                                   | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Density                               | 0.909 g/mL at 25 °C                          | <a href="#">[5]</a>                                                             |
| Refractive Index (n <sub>20</sub> /D) | 1.511                                        | <a href="#">[5]</a>                                                             |
| Water Solubility                      | Slightly soluble                             | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Solubility in Organic Solvents        | Soluble in ethanol, ethyl ether, and benzene | <a href="#">[3]</a>                                                             |
| pKa (Predicted)                       | 9.77 ± 0.10                                  | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| LogP                                  | 1.82 - 2.05                                  | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Flash Point                           | 66-69 °C (closed cup)                        | <a href="#">[3]</a>                                                             |
| Vapor Pressure                        | 0.518 mmHg at 25 °C                          | <a href="#">[5]</a>                                                             |

## Experimental Protocols for Property Determination

While specific experimental data for **N-Ethylbenzylamine** is often proprietary, this section outlines the standard methodologies that are typically employed to determine the key physicochemical properties of liquid amines. These protocols are based on established scientific principles and regulatory guidelines.

### Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **N-Ethylbenzylamine**, this is a crucial parameter for purification by distillation and for assessing its volatility.

Methodology: A common method for determining the boiling point is based on OECD Test Guideline 103.

- Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer, and a heating mantle.
- Procedure:
  - A sample of **N-Ethylbenzylamine** is placed in the distillation flask with boiling chips.
  - The apparatus is assembled, and the heating mantle is turned on to gently heat the liquid.
  - The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed.
  - The atmospheric pressure is also recorded, and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

## Determination of Density

Density is the mass of a substance per unit volume and is an important identifier of a pure compound.

Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.[8][9]

- Apparatus: A pycnometer of a known volume, a calibrated balance, and a constant temperature bath.[8]
- Procedure:
  - The mass of the clean, dry pycnometer is determined.
  - The pycnometer is filled with **N-Ethylbenzylamine**, ensuring no air bubbles are present, and placed in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium.
  - The mass of the pycnometer filled with the sample is measured.

- The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.[\[8\]](#)

## Determination of Water Solubility

Water solubility is a critical parameter for drug development, affecting absorption and distribution, as well as for environmental fate assessment.

Methodology: The flask method, as described in OECD Test Guideline 105, is suitable for substances with solubilities above  $10^{-2}$  g/L.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Apparatus: A flask, a constant temperature shaker or stirrer, a centrifuge or filtration system, and an analytical method for quantification (e.g., HPLC, GC).
- Procedure:
  - An excess amount of **N-Ethylbenzylamine** is added to a known volume of water in a flask.
  - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
  - The mixture is then centrifuged or filtered to remove the undissolved substance.
  - The concentration of **N-Ethylbenzylamine** in the aqueous phase is determined using a suitable analytical technique.

## Determination of Partition Coefficient (LogP)

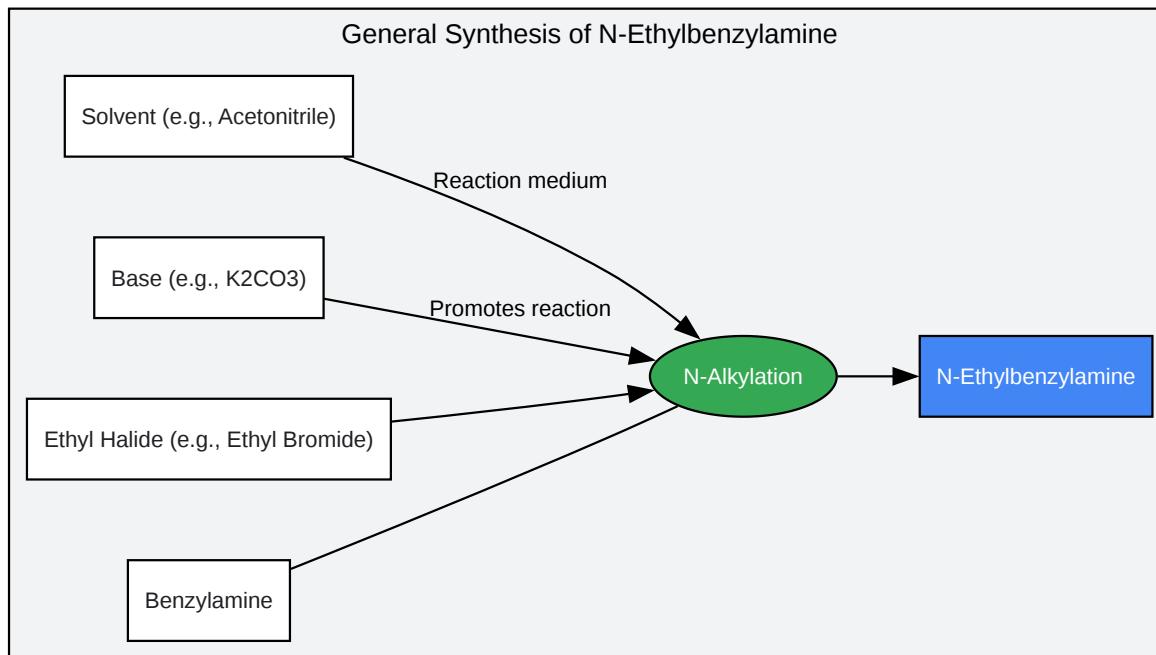
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its potential for biological membrane permeability.

Methodology: The HPLC method, based on OECD Test Guideline 117, is a common and efficient way to estimate LogP.

- Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a suitable reversed-phase column (e.g., C18).

- Procedure:
  - The retention time of **N-Ethylbenzylamine** is determined on the HPLC system.
  - A series of reference compounds with known LogP values are also run to create a calibration curve of retention time versus LogP.
  - The LogP of **N-Ethylbenzylamine** is then interpolated from the calibration curve based on its retention time.

## Determination of pKa


The pKa is a measure of the acidity or basicity of a compound. For an amine like **N-Ethylbenzylamine**, the pKa of its conjugate acid is determined, which indicates its degree of ionization at a given pH.

Methodology: Potentiometric titration is a widely used method for pKa determination.[\[13\]](#)

- Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.
- Procedure:
  - A solution of **N-Ethylbenzylamine** in water is prepared.
  - A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution from a burette.
  - The pH of the solution is measured after each addition of the acid.
  - A titration curve of pH versus the volume of acid added is plotted. The pKa corresponds to the pH at the half-equivalence point.


## Visualizations

To aid in the understanding of the processes involved in characterizing a chemical substance, the following diagrams illustrate a general synthesis route and a typical workflow for physicochemical property determination.



[Click to download full resolution via product page](#)

Caption: A general reaction scheme for the synthesis of **N-Ethylbenzylamine** via N-alkylation of benzylamine.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethylbenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. N-Ethylbenzylamine | 14321-27-8 [amp.chemicalbook.com]
- 5. Benzylamine, N-ethyl- [chembk.com]
- 6. N-Ethylbenzylamine | CAS#:14321-27-8 | Chemsoc [chemsrc.com]
- 7. N-Ethylbenzylamine | SIELC Technologies [sielc.com]
- 8. matestlabs.com [matestlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Ethylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194571#physicochemical-properties-of-n-ethylbenzylamine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)